

Dasatinib N-oxide: A Comprehensive Technical Guide to the M5 Metabolite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dasatinib N-oxide*

Cat. No.: *B1669835*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

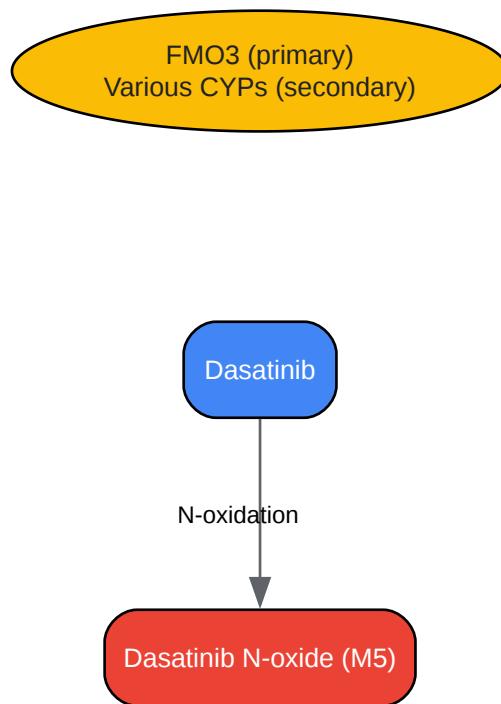
Abstract

Dasatinib, a second-generation tyrosine kinase inhibitor, is a critical therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its clinical efficacy and safety are intrinsically linked to its extensive metabolism. This technical guide provides an in-depth examination of **Dasatinib N-oxide** (M5), a notable metabolite of Dasatinib. We will explore its formation via enzymatic pathways, present its pharmacokinetic profile in comparison to the parent drug and other key metabolites, and detail the experimental methodologies for its identification and quantification. This document aims to serve as a comprehensive resource for researchers and professionals in drug metabolism and oncology, facilitating a deeper understanding of Dasatinib's metabolic fate.

Introduction to Dasatinib Metabolism

Dasatinib is a potent, orally administered inhibitor of multiple tyrosine kinases, primarily targeting the BCR-ABL fusion protein and the SRC family of kinases.^{[1][2][3][4][5]} Following oral administration, Dasatinib is rapidly absorbed and undergoes extensive hepatic metabolism, with less than 20% of the dose excreted unchanged.^{[6][7]} The biotransformation of Dasatinib is complex, involving several key enzymatic pathways that lead to the formation of multiple metabolites. The primary enzyme responsible for the overall metabolism of Dasatinib is Cytochrome P450 3A4 (CYP3A4).^{[1][4][8][9][10][11][12][13]}

The major metabolic pathways for Dasatinib include:


- N-dealkylation: Produces the active metabolite M4.[8][14][15]
- Hydroxylation: Forms metabolites M20 and M24.[6][8][14][15]
- N-oxidation: Leads to the formation of **Dasatinib N-oxide** (M5).[5][8][10][14][15]
- Oxidation to a carboxylic acid: Results in the M6 metabolite.[6][14][15]

While several metabolites are formed, Dasatinib itself is the major circulating drug-related component in human plasma.[6] Although some metabolites, like M4, exhibit pharmacological activity similar to the parent drug, their contribution to the overall in vivo efficacy is generally considered minor due to lower systemic exposure.[6][8] This guide will focus specifically on the N-oxide metabolite, M5.

Formation and Metabolic Pathway of Dasatinib N-oxide (M5)

Dasatinib N-oxide, also known as M5, is formed through the oxidation of the nitrogen atom on the piperazine ring of the Dasatinib molecule.[10][16][17] This N-oxidation reaction is primarily catalyzed by Flavin-containing monooxygenase 3 (FMO3).[5][8][10][14][15] While FMO3 is the principal enzyme, various Cytochrome P450 (CYP) enzymes can also contribute to the formation of M5.[14]

The formation of M5 is a significant pathway in the metabolism of Dasatinib, contributing to the overall clearance of the drug. Understanding the enzymes involved is crucial for predicting potential drug-drug interactions, as co-administration of drugs that induce or inhibit FMO3 or relevant CYP enzymes could alter the pharmacokinetic profile of Dasatinib.

[Click to download full resolution via product page](#)

Figure 1: Metabolic pathway of Dasatinib to **Dasatinib N-oxide (M5)**.

Quantitative Data on Dasatinib and its Metabolites

The following tables summarize key quantitative data related to the pharmacokinetics and in vitro activity of Dasatinib and its major metabolites.

Table 1: Comparative Pharmacokinetic Parameters

Parameter	Dasatinib	Dasatinib N-oxide (M5)	Other Major Metabolites (M4, M20, M24)	Reference(s)
Tmax (hours)	0.5 - 6	Not explicitly reported	Not explicitly reported	[2][6][7]
Half-life (t _{1/2}) (hours)	~3 - 5	Not explicitly reported	Not explicitly reported	[2][12]
Plasma Protein Binding	~96%	Not explicitly reported	M4: ~93%	[8]
Relative Contribution to Total Radioactivity in Plasma (at 2h)	~25%	Contributes significantly	Contributes significantly	[6]
Contribution to In Vivo Activity	Major	Not expected to be significant	Not expected to be significant	[6]

Table 2: Comparative In Vitro Biological Activity

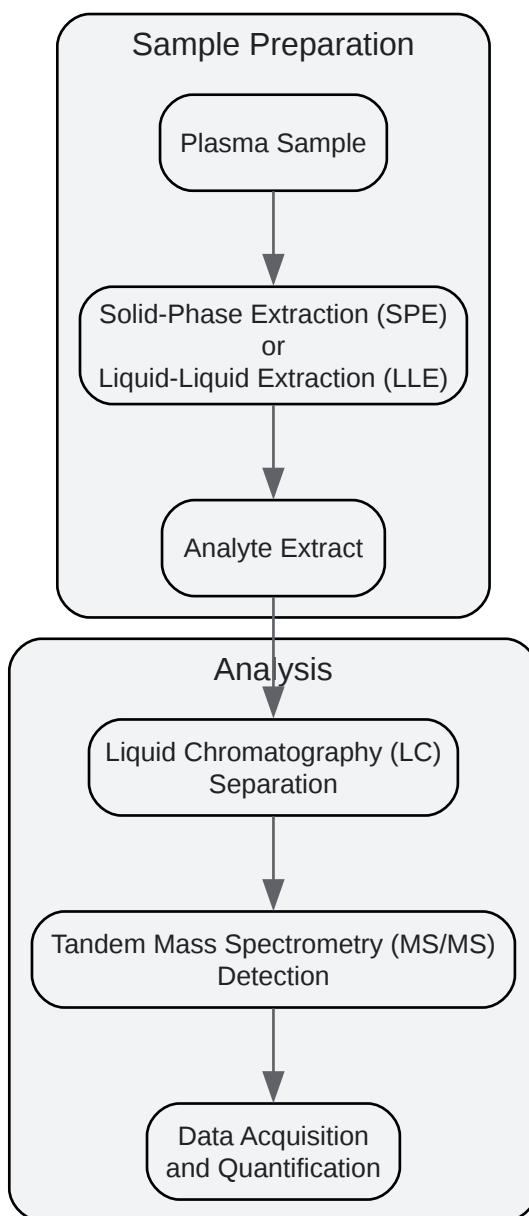
Compound	Target Kinase	IC50	Antiproliferative Activity	Reference(s)
Dasatinib	BCR-ABL, Src Family Kinases	<1 nM (BCR-ABL, unmutated), 0.5 nM (Src)	Potent	[3]
Dasatinib N-oxide (M5)	Not explicitly reported	Not explicitly reported	Considered a minor metabolite in terms of activity	[6][18]
N-deshydroxyethyl Dasatinib (M4)	BCR-ABL, Src Family Kinases	Not explicitly reported	Similar to Dasatinib in vitro	[8]

Note: While specific quantitative values for M5 are not always available in the literature, its contribution to the overall pharmacological effect is considered to be minor compared to the parent drug.[6][18]

Experimental Protocols

This section provides an overview of the standard methodologies used for the identification and quantification of Dasatinib and its metabolites, including **Dasatinib N-oxide** (M5), in biological matrices.

Quantification of Dasatinib and Metabolites in Plasma by LC-MS/MS


Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Dasatinib and its metabolites.[19][20][21][22][23][24]

Objective: To accurately measure the concentrations of Dasatinib and its metabolites in plasma samples.

Methodology:

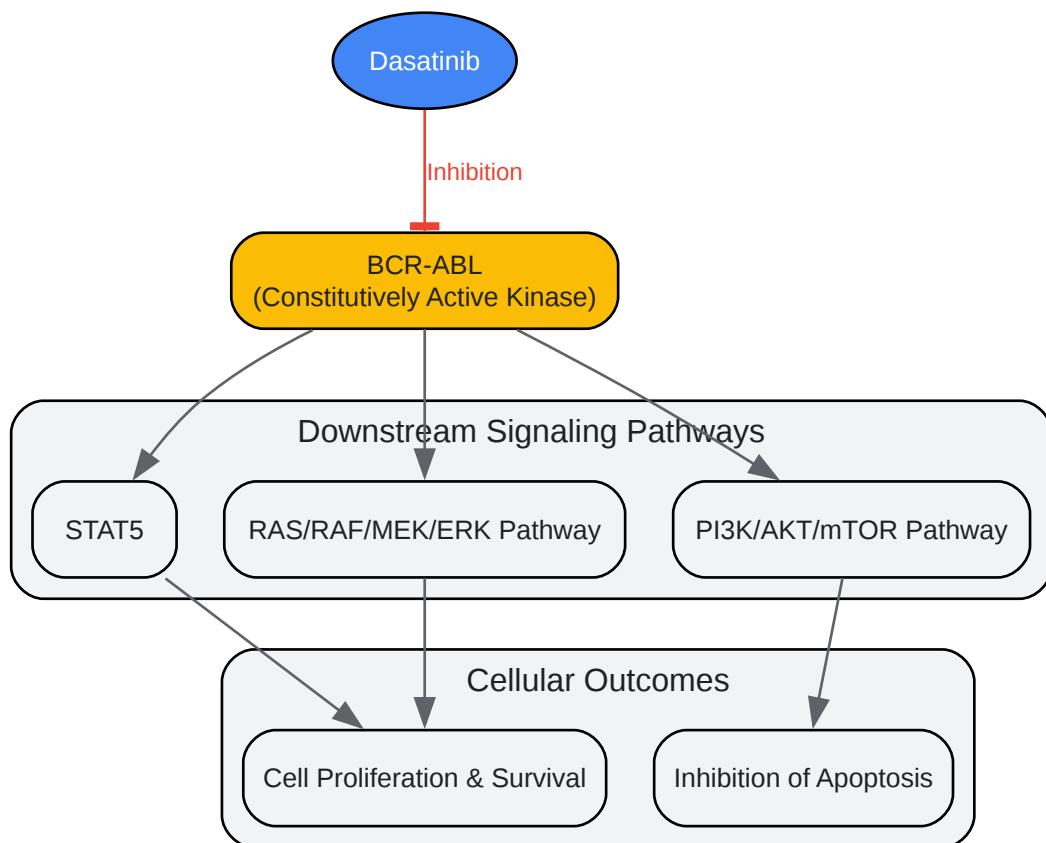
- Sample Preparation:
 - Solid-Phase Extraction (SPE): Plasma samples are loaded onto an SPE cartridge (e.g., Oasis HLB). The cartridge is washed to remove interfering substances, and the analytes are then eluted with an organic solvent.[3][19]
 - Liquid-Liquid Extraction (LLE): An organic solvent immiscible with plasma is added to the sample to extract the analytes. The organic layer containing the analytes is then separated and evaporated to dryness. The residue is reconstituted in the mobile phase.[22]
 - Protein Precipitation: A precipitating agent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected.[25]
- Chromatographic Separation:

- Column: A reverse-phase C18 or phenyl-hexyl analytical column is typically used for separation.[3][19]
- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is employed.[3][19]
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[3][19]
 - Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Dasatinib, its metabolites (including M5), and an internal standard are monitored for quantification.[3][19][23]

[Click to download full resolution via product page](#)

Figure 2: General workflow for LC-MS/MS analysis of Dasatinib and its metabolites.

In Vitro Metabolism Studies


Objective: To identify the enzymes responsible for the formation of Dasatinib metabolites and to characterize the kinetics of these reactions.

Methodology:

- Incubation System:
 - Human Liver Microsomes (HLMs): Used to study CYP-mediated metabolism. Incubations include HLMs, Dasatinib, and an NADPH-generating system.[10][26]
 - Recombinant Human Enzymes: Specific FMOs (e.g., FMO3) or CYPs expressed in an insect or bacterial system are used to pinpoint the contribution of individual enzymes to metabolite formation.[26]
 - Hepatocytes: Intact liver cells provide a more complete metabolic system, including both Phase I and Phase II enzymes.[26]
- Incubation Conditions:
 - Dasatinib is incubated with the chosen enzymatic system at 37°C.
 - Reactions are initiated by adding a cofactor (e.g., NADPH for CYPs).
 - Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a cold organic solvent).
- Analysis:
 - The samples are processed and analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

Signaling Pathway Inhibition by Dasatinib

Dasatinib exerts its therapeutic effect by inhibiting the constitutively active BCR-ABL kinase, which is the molecular hallmark of CML. This inhibition blocks downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells. The primary pathways affected are the RAS/RAF/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the STAT5 pathway. While **Dasatinib N-oxide** (M5) is a metabolite, the primary pharmacological activity is attributed to the parent compound.

[Click to download full resolution via product page](#)

Figure 3: Inhibition of BCR-ABL signaling pathway by Dasatinib.

Conclusion

Dasatinib N-oxide (M5) is a significant metabolite of Dasatinib, formed primarily through FMO3-mediated N-oxidation. While it is a notable component of the metabolic profile of Dasatinib, current evidence suggests that its contribution to the overall *in vivo* pharmacological activity is minor compared to the parent drug. A thorough understanding of the formation and disposition of M5 and other metabolites is essential for a complete picture of Dasatinib's pharmacokinetics and for anticipating potential drug-drug interactions. The experimental protocols outlined in this guide provide a framework for the continued investigation of Dasatinib and its metabolites in both preclinical and clinical research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity - Mikus - Translational Cancer Research [tcr.amegroups.org]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgrx.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Investigational Study of DASATINIB N-Oxide Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. scielo.br [scielo.br]
- 23. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. altasciences.com [altasciences.com]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dasatinib N-oxide: A Comprehensive Technical Guide to the M5 Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669835#dasatinib-n-oxide-as-a-dasatinib-m5-metabolite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com